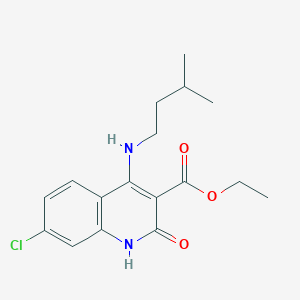

Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by:

- Core structure: A 1,2-dihydroquinoline scaffold with a 2-oxo group at position 2 and an ethyl ester at position 2.

- Substituents: A chlorine atom at position 7 and an isopentylamino group at position 3.

- Synthetic relevance: Synthesized via condensation reactions involving substituted benzaldehydes and diethyl malonate, followed by functionalization of the amino group .

This compound is structurally related to pharmacologically active quinoline derivatives, such as kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

ethyl 7-chloro-4-(3-methylbutylamino)-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3/c1-4-23-17(22)14-15(19-8-7-10(2)3)12-6-5-11(18)9-13(12)20-16(14)21/h5-6,9-10H,4,7-8H2,1-3H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQNIOAJOGGPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to have antimicrobial activity. These compounds are used in designing bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities.

Mode of Action

It’s worth noting that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity.

Biochemical Pathways

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to have antimicrobial activity, suggesting that they may interfere with bacterial growth and replication pathways.

Result of Action

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to have antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria.

Biological Activity

Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can be represented as follows:

This compound features a quinoline backbone with an ethyl ester functional group and an isopentylamino substitution, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. The compound was evaluated against various cancer cell lines using the MTT assay to assess cell viability.

Table 1: Anticancer Activity Against Different Cell Lines

The results indicate that the compound exhibits significant cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

The proposed mechanism of action involves the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the compound led to an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) following treatment with Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 20 |

These findings suggest that Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate could serve as a potential antimicrobial agent.

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives of Ethyl 7-chloro-4-(isopentylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate. The study found that modifications to the side chain significantly influenced the biological activity, with some derivatives exhibiting enhanced anticancer effects compared to the parent compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with its analogues:

Key Observations :

- Amino vs. hydroxyl groups: Replacing the isopentylamino group with a hydroxyl (as in ) reduces basicity and hydrogen-bonding capacity, which may impact solubility and target binding.

Crystallographic and Hydrogen-Bonding Patterns

- Crystal packing: Ethyl 6-chloro-4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylate forms hydrogen-bonded dimers via N–H···O interactions, stabilizing the lattice .

- Role of substituents: The isopentylamino group in the target compound may disrupt such patterns due to its branched hydrophobic chain, reducing crystallinity compared to hydroxylated analogues .

Pharmacological and Commercial Relevance

- Screening compounds: Analogues like F474-2971 (Ethyl 7-chloro-4-{[(2-methylphenyl)methyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate) are used in drug discovery for kinase inhibition studies .

- Commercial availability : Derivatives such as CAS 1215408-52-8 are sold at research-scale quantities (e.g., $574/mg), indicating industrial interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.